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Compound of Interest

Compound Name:
2,6-Dimethyl-4-(4-

nitrophenyl)morpholine

CAS No.: 29842-64-6

Cat. No.: B1305096 Get Quote

Executive Summary
This guide provides a technical comparison between Morpholine and 2,6-Dimethylmorpholine

(predominantly the cis-isomer), focusing on their utility in synthetic organic chemistry and drug

discovery.[1]

While structurally similar, the addition of two methyl groups at the

-positions of 2,6-dimethylmorpholine creates a distinct steric environment that drastically alters
its reactivity profile.

Morpholine acts as a standard, moderately nucleophilic secondary amine, ideal for rapid

prototyping.[1]

2,6-Dimethylmorpholine offers superior metabolic stability and lipophilicity but requires

optimized reaction conditions (e.g., specialized Buchwald-Hartwig ligands) to overcome

significant steric hindrance during C-N bond formation.[1]
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The introduction of methyl groups increases lipophilicity (LogP) and basicity (inductive effect)

but introduces a "steric wall" that hampers nucleophilic attack.

Property Morpholine
cis-2,6-
Dimethylmorpholin
e

Impact on
Chemistry

Structure
Unsubstituted

Heterocycle -Disubstituted
Steric Hindrance: High

in 2,6-DMM.[1]

CAS No. 110-91-8 6485-55-8 (cis)
cis is the major

commercial isomer.[1]

Mol. Weight 87.12 g/mol 115.17 g/mol
Slight mass increase.

[1]

Boiling Point 129 °C 140–142 °C
Higher bp for 2,6-

DMM.[1]

pKa (Conj. Acid) 8.36 ~9.04 (Predicted/Est.)

Basicity: 2,6-DMM is

more basic due to

alkyl inductive (+I)

effects.[1]

LogP -0.86 -0.15

Lipophilicity: 2,6-DMM

is more lipophilic

(better membrane

permeability).[1]

Conformation Chair (rapid flip)
Chair (fixed

diequatorial)

cis-2,6-DMM is

conformationally

locked.[1]

Structural & Conformational Analysis
Understanding the 3D shape is critical for explaining the reactivity difference.

Morpholine: Exists in a chair conformation that rapidly interconverts. The nitrogen lone pair is

relatively accessible.
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** cis-2,6-Dimethylmorpholine:** Adopts a rigid chair conformation where both methyl groups

occupy equatorial positions to minimize 1,3-diaxial strain.[1] This locks the ring and places

the methyl groups in a position that shields the nitrogen atom, creating a "steric pocket."

Visualization: Conformational Shielding
The following diagram illustrates the steric crowding around the nitrogen center in 2,6-

dimethylmorpholine compared to the accessible nitrogen in morpholine.
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Nitrogen Lone Pair
(Shielded)

Reactivity Drop
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2,6-Methyl Groups
(Steric Bulk)

Steric Blockade

Click to download full resolution via product page

Figure 1: Comparison of steric accessibility. The 2,6-methyl groups in the cis-isomer create a

steric barrier that hinders the approach of electrophiles.

Reactivity Profile: Nucleophilic Substitution &
Coupling
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions (e.g., displacing a chloride from a chloropyrimidine), Morpholine reacts

readily at room temperature or mild heating. 2,6-Dimethylmorpholine, despite being more basic

(higher pKa), reacts significantly slower.[1]

Mechanism: The rate-determining step is often the attack of the amine on the aromatic ring.

The methyl groups of 2,6-DMM clash with the ortho-substituents of the electrophile in the
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transition state.

Experimental Consequence: 2,6-DMM reactions often require higher temperatures (e.g., 80–

100°C vs. RT) or stronger bases to drive the reaction to completion.[1]

B. Buchwald-Hartwig Cross-Coupling
This is where the difference is most critical. Standard protocols that work for morpholine often

fail for 2,6-dimethylmorpholine.[1]

Morpholine: A "standard" secondary amine. Works well with first-generation ligands (e.g.,

BINAP) or simple Pd sources.[1]

2,6-Dimethylmorpholine: Classified as a sterically hindered amine.[1]

Challenge: Reductive elimination from the Pd center is difficult because the bulky amine

destabilizes the Pd-Amine complex or slows down the C-N bond formation step.

Solution: Requires bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-

heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) that are specifically designed to

facilitate the coupling of hindered substrates.[1]

Visualization: Catalyst Selection Logic
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Select Amine Substrate

Is it Sterically Hindered?

Morpholine
(Unhindered)

No

2,6-Dimethylmorpholine
(Hindered)

Yes

Standard Conditions:
Pd(OAc)2 / BINAP or Xantphos

Base: Cs2CO3
Temp: 80°C

Optimized Conditions:
Pd-G3-BrettPhos or Pd-PEPPSI-IPr

Base: NaOtBu or LHMDS
Temp: 100-110°C

Click to download full resolution via product page

Figure 2: Decision tree for selecting Buchwald-Hartwig coupling conditions based on amine

steric hindrance.

Medicinal Chemistry: The "Magic Methyl" Effect
Why use 2,6-dimethylmorpholine if it is harder to react? The answer lies in DMPK (Drug

Metabolism and Pharmacokinetics).

Metabolic Blocking: Morpholine rings are often metabolized via oxidation at the

-carbon (next to the nitrogen). Placing methyl groups at these positions (2,6-positions)
physically blocks the Cytochrome P450 enzymes from accessing these sites, significantly
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extending the half-life (

) of the drug.

Lipophilicity: The added methyls increase LogP, improving the compound's ability to cross

cell membranes and the blood-brain barrier.

Case Study:Amorolfine (an antifungal agent) utilizes the cis-2,6-dimethylmorpholine scaffold

specifically for these stability and solubility properties.[1]

Experimental Protocols
Protocol A: Standard SNAr with Morpholine (Baseline)
Use this for initial screening or when the scaffold is unhindered.

Reagents: Aryl chloride (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv).

Solvent: DMF or Acetonitrile (0.2 M).[1]

Procedure:

Dissolve aryl chloride in solvent.

Add DIPEA followed by Morpholine.[1]

Stir at Room Temperature for 2–4 hours.

Monitoring: TLC/LCMS should show rapid conversion.

Workup: Dilute with water, extract with EtOAc.

Protocol B: Optimized Coupling with 2,6-
Dimethylmorpholine (High Difficulty)
Use this when installing the hindered amine onto an aryl halide.

Reagents: Aryl bromide (1.0 equiv), ** cis-2,6-Dimethylmorpholine** (1.2 equiv), NaOtBu (1.5

equiv).[1]
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Catalyst System:BrettPhos Pd G3 (0.02–0.05 equiv) or Pd(OAc)₂ (2%) + RuPhos (4%).

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Procedure:

In a glovebox or under Argon: Charge a vial with Pd catalyst, base, and aryl bromide (if

solid).

Add solvent, then add 2,6-dimethylmorpholine and aryl bromide (if liquid).[1]

Seal and heat to 100–110 °C for 12–16 hours.

Note: The higher temperature and strong base (NaOtBu) are often necessary to force the

reductive elimination step.

Workup: Filter through Celite, concentrate, and purify via flash chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vs. Unsubstituted Morpholine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305096#comparing-reactivity-of-2-6-
dimethylmorpholine-vs-unsubstituted-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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